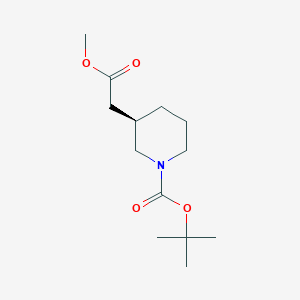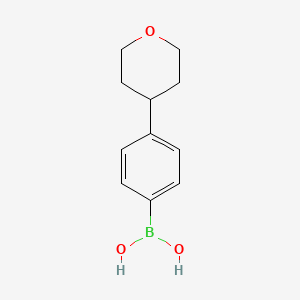
Coumarin 510
概要
説明
benzopyrano[6,7,8-ij]quinolizin-11-one, is a fluorescent dye belonging to the coumarin family. It is characterized by its yellow crystalline appearance and is widely used in various scientific and industrial applications due to its unique luminescent properties .
作用機序
Target of Action
Coumarin 510, like other coumarins, primarily targets the Cytochrome P450 2A6 in humans . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances within the body.
Mode of Action
Coumarins are known to inhibit the synthesis of vitamin k, a key component in blood clotting . This interaction results in changes in the coagulation cascade, affecting the conversion of prothrombin to thrombin .
Biochemical Pathways
Coumarins are secondary metabolites that originate from the phenylpropanoid pathway . The first step of the coumarin biosynthesis pathway is ortho-hydroxylation of cinnamates, which branches off from lignin biosynthesis . The metabolism of coumarin involves two main pathways: the 7-hydroxylation, and the opening of the lactone ring with the loss of carbon dioxide .
Pharmacokinetics
The pharmacokinetics of coumarins, including this compound, involve absorption, distribution, metabolism, and excretion (ADME). Upon oral ingestion, only 2 to 6% of the drug enters the bloodstream . The rest of the dose appears quantitatively as 7-Hydroxycoumarin and 7-Hydroxycoumarin glucuronide in systemic circulation, suggesting an extensive first-pass effect .
Result of Action
The result of this compound’s action is largely dependent on its interaction with its target and the subsequent biochemical pathways it affects. As an inhibitor of vitamin K synthesis, it can affect blood clotting processes. Additionally, coumarins have been found to have anticoagulant, anticancer, antiviral activities, and they can behave as enzyme inhibitors or display antioxidant or anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and polarity of the microenvironment can affect the fluorescence of coumarins . Additionally, factors such as diet, concurrent drug therapy, and genetic variation can affect the anticoagulation response of coumarins .
生化学分析
Biochemical Properties
Coumarin 510, like other coumarins, interacts with various enzymes, proteins, and biomolecules. It has been found to inhibit enzymes such as monoamine oxidase, cholinesterase, and aromatase . The interactions between this compound and these enzymes are believed to be due to the unique physicochemical features of the coumarin scaffold .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the migration of MDA-MB-231 breast tumor cells . Additionally, it has been suggested that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that this compound may act as an anionic protonophore, uncoupling mitochondrial electron transport and preventing mitochondrial signal in tumor cell lines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported that this compound exhibits high fluorescence when electron-donating substituents are present, making it useful for fluorescent labeling of biomolecules .
Metabolic Pathways
This compound is likely involved in various metabolic pathways. The metabolism of coumarins typically involves two main pathways: 7-hydroxylation and the opening of the lactone ring with the loss of carbon dioxide .
Subcellular Localization
It has been suggested that changes in the subcellular distribution of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of coumarins, may contribute to resistance to coumarin-induced hepatic necrosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin 510 typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. Another method is the Knoevenagel condensation, where aldehydes react with active methylene compounds in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of metal-based catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Coumarin 510 undergoes various chemical reactions, including:
Oxidation: Coumarin derivatives can be oxidized to form hydroxylated products.
Reduction: Reduction reactions can convert coumarin derivatives into dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated coumarins, dihydrocoumarins, and halogenated coumarins, each with distinct properties and applications .
科学的研究の応用
Coumarin 510 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of optical brighteners and as a component in laser dyes
類似化合物との比較
Similar Compounds
Warfarin: An anticoagulant that also belongs to the coumarin family.
Esculin: Used in combination therapies for hemorrhoids.
Trioxsalen: Employed in the treatment of vitiligo.
Uniqueness of Coumarin 510
This compound is unique due to its superior luminescent properties, making it highly valuable in fluorescence-based applications. Its ability to emit light in the blue-green spectrum distinguishes it from other coumarin derivatives .
特性
IUPAC Name |
5-pyridin-3-yl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20-17(14-4-1-7-21-12-14)11-15-10-13-5-2-8-22-9-3-6-16(18(13)22)19(15)24-20/h1,4,7,10-12H,2-3,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEAIIVRKIVRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=CN=CC=C5)CCCN3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


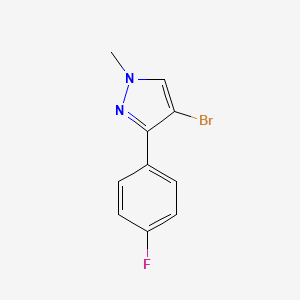
![3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)
![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)

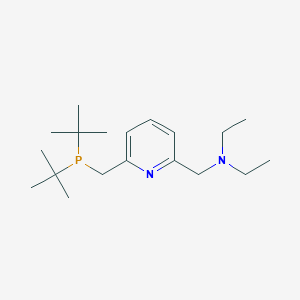
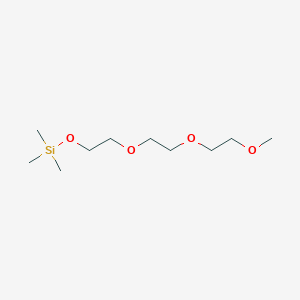
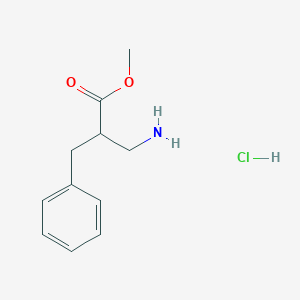

![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)
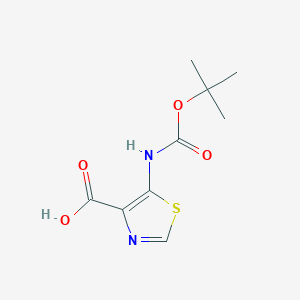
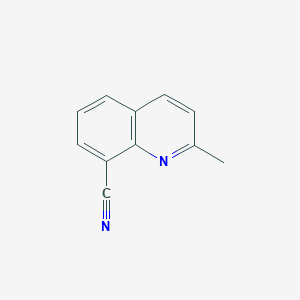
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)
